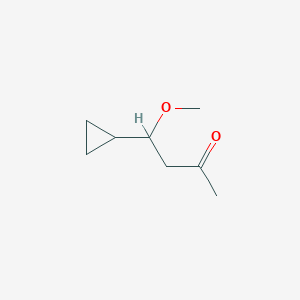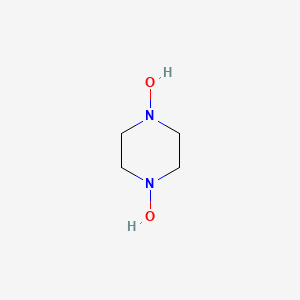
L-Proline, L-prolyl-L-phenylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, L-prolyl-L-phenylalanyl- is a dipeptide composed of L-proline and L-phenylalanine. L-proline is a non-essential amino acid that plays a crucial role in the synthesis of collagen, which is vital for the health of skin, bones, tendons, and connective tissues . L-phenylalanine is an essential amino acid that is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . The combination of these two amino acids in a dipeptide form can have unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-phenylalanyl- typically involves the coupling of L-proline and L-phenylalanine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of L-Proline, L-prolyl-L-phenylalanyl- can involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. This method allows for the rapid assembly of peptides with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, L-prolyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid under oxidative conditions.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phenylpyruvic acid and other oxidized derivatives.
Reduction: Corresponding amines and reduced peptides.
Substitution: Substituted peptides with modified side chains.
Wissenschaftliche Forschungsanwendungen
L-Proline, L-prolyl-L-phenylalanyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Proline, L-prolyl-L-phenylalanyl- involves its interaction with various molecular targets and pathways:
Collagen Synthesis: L-proline is a key component of collagen, and its presence in the dipeptide can enhance collagen production and stability.
Neurotransmitter Precursor: L-phenylalanine is a precursor to dopamine, norepinephrine, and epinephrine, and its presence in the dipeptide can influence neurotransmitter levels and activity.
Protein Folding: The dipeptide can act as a chaperone, assisting in the proper folding of proteins and preventing aggregation.
Vergleich Mit ähnlichen Verbindungen
L-Proline, L-prolyl-L-phenylalanyl- can be compared with other similar dipeptides and amino acid derivatives:
L-Proline, L-prolyl-L-valyl-: Another dipeptide with similar properties but different side chain interactions.
L-Proline, L-prolyl-L-tyrosyl-: Contains a hydroxyl group on the phenyl ring, which can influence its reactivity and interactions.
L-Proline, L-prolyl-L-tryptophanyl-: Contains an indole ring, which can affect its binding to proteins and receptors
Eigenschaften
CAS-Nummer |
58705-25-2 |
|---|---|
Molekularformel |
C19H25N3O4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O4/c23-17(14-8-4-10-20-14)21-15(12-13-6-2-1-3-7-13)18(24)22-11-5-9-16(22)19(25)26/h1-3,6-7,14-16,20H,4-5,8-12H2,(H,21,23)(H,25,26)/t14-,15-,16-/m0/s1 |
InChI-Schlüssel |
ZVEQWRWMRFIVSD-JYJNAYRXSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B14613647.png)


![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)




![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)

![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
